![molecular formula C15H15BrN2O2S B2544466 N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 75230-52-3](/img/structure/B2544466.png)
N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
“N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is a chemical compound with the linear formula C14H12BrN3O. It has a molecular weight of 318.175 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is represented by the linear formula C14H12BrN3O .Physical And Chemical Properties Analysis
The compound “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” has a molecular weight of 318.175 . No further physical or chemical properties were found in the sources.Scientific Research Applications
Nonlinear Optical Properties
The research conducted by Ahamed et al. (2018) on a closely related compound, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide, highlights its potential applications in the nonlinear electro-optic field. The study outlines the crystal's structure determined through X-ray diffraction analysis and its functional groups identified by FT-IR analysis. The third-order nonlinear optical properties were derived using a single-beam Z-scan technique, suggesting significant potential for micro-level nonlinearity due to a large first-order molecular hyperpolarizability, 9.79 times that of urea. This indicates a promising charge transfer atmosphere facilitating micro-level nonlinearity, making it suitable for applications in nonlinear optics and electro-optic devices (Ahamed et al., 2018).
Antimicrobial Activities
A study by Ghiya and Joshi (2016) synthesized a series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives through the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds. These synthesized compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities, showcasing a potential route for developing new antimicrobial agents. The compounds’ synthesis was facilitated by polystyrene sulfonic acid in an aqueous medium, characterizing the derivatives through IR, NMR, and mass spectra (Ghiya & Joshi, 2016).
Corrosion Inhibition
Ichchou et al. (2019) investigated two sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide, as corrosion inhibitors for XC38 carbon steel in acidic media. The study employed electrochemical measurements and theoretical calculations to demonstrate these derivatives' effectiveness in corrosion inhibition. The inhibitors displayed mixed-type inhibition behavior and their adsorption on steel surfaces, mainly through physisorption, following the Langmuir adsorption isotherm. This research opens avenues for using such compounds in corrosion protection applications (Ichchou et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIMDMPKBKXVCH-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide |
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